An In-depth Technical Guide to tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate
An In-depth Technical Guide to tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Piperidines
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The piperidine scaffold is one of the most ubiquitous heterocycles in approved pharmaceuticals, valued for its ability to orient substituents in three-dimensional space and engage with biological targets.[3]
The combination of these two features in molecules like tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate creates a powerful synthetic tool. The geminal difluoro group at the 3-position introduces unique stereoelectronic effects, influencing the basicity of the neighboring amine and overall molecular conformation without significantly increasing steric bulk. This guide will explore the nuances of this valuable compound.
Part 1: Core Compound Identification and Properties
A precise understanding of a compound's identity and physicochemical properties is the foundation of its effective application.
Chemical Identity
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.
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Compound Name: tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate
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CAS Number: 1255666-48-8[4]
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Synonyms: 1-Boc-4-amino-3,3-difluoropiperidine, 4-AMINO-3,3-DIFLUORO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER[4]
Physicochemical Properties
A summary of the key computed and experimental properties is provided in the table below. These parameters are crucial for designing reactions, purification strategies, and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | PubChem[4] |
| Molecular Weight | 236.26 g/mol | PubChem[4] |
| Appearance | Cream/beige powder (for related salts) | Ossila[5] |
| Boiling Point (Predicted) | 308.6 ± 42.0 °C | LookChem[6] |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | LookChem[6] |
| pKa (Predicted) | 10.09 ± 0.40 | LookChem[6] |
Part 2: Synthesis and Mechanistic Considerations
The synthesis of fluorinated piperidines often requires specialized methods. A common conceptual pathway involves the construction of a suitable piperidine precursor followed by a deoxofluorination step or building the ring from a fluorinated precursor.
Representative Synthetic Workflow
A general, logical workflow for obtaining the target compound often starts from a more readily available piperidone derivative. The following diagram illustrates a conceptual synthesis pathway.
Caption: Conceptual workflow for the synthesis of the target compound.
Causality in Experimental Design
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Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is selected for its stability under a wide range of conditions, including fluorination, and its facile removal under acidic conditions, which is often a requirement in the final stages of a drug synthesis campaign.
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Fluorination Strategy: Electrophilic fluorinating agents are commonly used for the synthesis of α,α-difluoro ketones. The choice of reagent and reaction conditions is critical to maximize yield and minimize side reactions.
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Reductive Amination: This is a highly efficient and widely used method for converting ketones to amines. The use of a mild reducing agent like sodium triacetoxyborohydride is often preferred as it is selective and can be used in a one-pot procedure.
Part 3: Applications in Medicinal Chemistry
tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate is a valuable building block for introducing the 4-amino-3,3-difluoropiperidine moiety into drug candidates. This structural motif can serve as a bioisostere for other cyclic amines, offering improved properties.
Role as a Bioisostere and Pharmacological Modulator
The gem-difluoro group significantly lowers the pKa of the 4-amino group compared to its non-fluorinated analog. This modulation of basicity can be critical for optimizing interactions with biological targets or improving pharmacokinetic properties like cell permeability and reducing off-target effects. The fluorinated piperidine can lead to enhanced potency and selectivity of drug candidates.[5]
Case Study: Indoleamine 2,3-dioxygenase (IDO) Inhibitors
This building block is utilized in the synthesis of substituted piperazine amide compounds that show potential as inhibitors of Indoleamine 2,3-dioxygenase (IDO).[6] IDO is a key enzyme in tryptophan metabolism and is a high-value target in immuno-oncology.[6] The unique structural and electronic properties of the 3,3-difluoropiperidine core contribute to the potency and selectivity of these inhibitors.[6]
Part 4: Experimental Protocols and Data Interpretation
Protocol: Representative Reductive Amination
This protocol provides a general method for the final step of the synthesis outlined in Part 2.
Objective: To synthesize tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate from N-Boc-3,3-difluoro-4-piperidone.
Materials:
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N-Boc-3,3-difluoro-4-piperidone
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Ammonium acetate
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Sodium triacetoxyborohydride
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous sodium sulfate
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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To a solution of N-Boc-3,3-difluoro-4-piperidone (1.0 eq) in DCM, add ammonium acetate (5.0 eq).
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Stir the mixture at room temperature for 1 hour.
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Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purify the crude product by flash column chromatography.
Spectroscopic Data Interpretation
Verification of the final compound's structure is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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¹H NMR: The spectrum will show characteristic signals for the Boc group (a singlet around 1.4 ppm) and the piperidine ring protons. The protons on the carbon bearing the amino group will appear as a multiplet.
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¹⁹F NMR: This is a critical technique for confirming the presence of the difluoro group. A pair of doublets is expected due to the geminal coupling between the two non-equivalent fluorine atoms.[7]
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¹³C NMR: The carbon atom bearing the two fluorine atoms will exhibit a characteristic triplet in the proton-decoupled spectrum due to carbon-fluorine coupling.[7] The carbonyl of the Boc group will appear around 155 ppm.[8]
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Mass Spectrometry (ES+): The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺.
Part 5: Safety and Handling
Proper handling of this compound is essential in a laboratory setting.
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Hazard Identification: This compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[4]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid dust formation.[9]
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Storage: Store in a tightly sealed container in a dry, well-ventilated place.[6]
Conclusion
tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate is a highly valuable and versatile building block in drug discovery. Its unique combination of a conformationally restricted piperidine ring and the electronic effects of geminal difluorination provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe application in the development of next-generation therapeutics.
References
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PubChem. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. Available from: [Link]
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Capot Chemical. MSDS of tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate. Available from: [Link]
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ResearchGate. gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Available from: [Link]
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The Royal Society of Chemistry. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Available from: [Link]
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Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
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LookChem. Cas 1263180-22-8,4-(Boc-aMino)-3,3-difluoropiperidine. Available from: [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
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PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
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- 4. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate | C10H18F2N2O2 | CID 56932105 - PubChem [pubchem.ncbi.nlm.nih.gov]
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